molecular formula C20H25NO4 B2762525 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 1448072-49-8

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B2762525
CAS RN: 1448072-49-8
M. Wt: 343.423
InChI Key: UAOJAYMCKXIFPB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as FMP, is a synthetic compound that has gained considerable interest in the scientific community due to its potential use as a therapeutic agent. FMP is a member of the class of compounds known as furan-based compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most significant areas of application for compounds related to "N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide" is in the development of therapeutic agents. For instance, the synthesis of tricyclic indan derivatives, including those incorporating furan and pyran rings, has led to the discovery of potent and selective melatonin receptor agonists. These compounds, such as TAK-375, have shown promise in promoting sleep in experimental animal models, highlighting their potential in treating insomnia and circadian rhythm disorders (Uchikawa et al., 2002).

Organic Synthesis and Chemical Properties

Research into the chemical synthesis and properties of furan and pyran derivatives has provided valuable insights into their potential applications. For example, the InCl3-promoted novel Prins cyclization has been used for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the versatility of these compounds in organic synthesis (Reddy et al., 2012). Moreover, the B(C6F5)3-catalyzed Prins/Ritter reaction has facilitated the synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, further illustrating the wide-ranging utility of these compounds in creating structurally diverse molecules (Reddy et al., 2014).

Pharmacological Applications

The pharmacological evaluation of compounds structurally related to "N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide" has revealed their potential in various therapeutic areas. For instance, novel pyrazoline derivatives with a furan moiety have exhibited promising antibacterial activity, indicating their potential in developing new antimicrobial agents (Rani et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-23-18-7-4-16(5-8-18)6-9-20(22)21(15-19-3-2-12-25-19)17-10-13-24-14-11-17/h2-5,7-8,12,17H,6,9-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOJAYMCKXIFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

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